1-Piperidinecarboxylic acid, 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester, (3R)
Description
1-Piperidinecarboxylic acid, 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester, (3R) is a chiral piperidine derivative featuring a pyrazolo[3,4-d]pyrimidine core. Key structural attributes include:
- Pyrazolo[3,4-d]pyrimidine moiety: A bicyclic heterocycle with a 4-amino group and a 3-bromo substituent.
- Piperidine ring: A six-membered nitrogen-containing heterocycle with a (3R)-configured stereocenter.
- Ester group: A bulky tert-butyl (1,1-dimethylethyl) ester at the piperidine-1-carboxylic acid position.
This compound is structurally related to intermediates in kinase inhibitor synthesis, particularly Bruton’s tyrosine kinase (BTK) inhibitors like ibrutinib . The bromine atom at position 3 of the pyrazolopyrimidine core may enhance electrophilic reactivity, enabling cross-coupling reactions in drug derivatization.
Properties
Molecular Formula |
C15H21BrN6O2 |
|---|---|
Molecular Weight |
397.27 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(4-amino-3-bromopyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN6O2/c1-15(2,3)24-14(23)21-6-4-5-9(7-21)22-13-10(11(16)20-22)12(17)18-8-19-13/h8-9H,4-7H2,1-3H3,(H2,17,18,19)/t9-/m1/s1 |
InChI Key |
VHATZAIZPHOHET-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)Br)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)Br)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester, (3R) involves several stepsThe final step involves the esterification of the piperidinecarboxylic acid with tert-butyl alcohol under acidic conditions to form the desired ester .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester, (3R) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester, (3R) is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazolo[3,4-d]pyrimidine core. This interaction can modulate the activity of these targets, leading to various biological effects. The amino and bromo substituents may enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The following table compares the target compound with structurally related derivatives:
Key Observations:
Substituent Effects : The tert-butyl ester in the target compound confers steric bulk and lipophilicity compared to benzyl or prolyl-fluorobenzoyl esters. This may enhance metabolic stability but reduce solubility .
Bromine vs.
Stereochemistry : The (3R) configuration is critical for enantioselective interactions, as seen in ibrutinib intermediates .
Biological Activity
1-Piperidinecarboxylic acid, 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester, (3R) is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a piperidine ring and a pyrazolo[3,4-d]pyrimidine moiety, which are known to exhibit various biological activities. This article explores the biological activity of this compound through detailed research findings and case studies.
- Molecular Weight : 397.27 g/mol
- CAS Number : 1022150-11-3
- Solubility : Limited to solvents like dimethyl sulfoxide and ethyl acetate
- Appearance : White to off-white solid
The biological activity of 1-Piperidinecarboxylic acid derivatives often involves interaction with specific enzymes and receptors within biological pathways. The presence of the bromo substituent and piperidine moiety suggests that this compound may act as an inhibitor or modulator of key enzymatic activities relevant to various diseases.
Biological Activity Overview
Research indicates that compounds with similar structural features to 1-Piperidinecarboxylic acid have demonstrated significant biological activities, particularly in inhibiting kinases and other enzymes involved in cancer and inflammatory pathways.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| (R)-tert-butyl 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | 1419223-01-0 | Kinase inhibition |
| (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | 1022150-11-3 | Potential anti-cancer properties |
| (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | 58441419 | Diverse biological activity |
Study 1: Kinase Inhibition
A study evaluated the kinase inhibition potential of piperidine derivatives. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against specific kinases implicated in cancer progression. This suggests that 1-Piperidinecarboxylic acid may also possess similar inhibitory effects due to its structural characteristics.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related pyrazolo[3,4-d]pyrimidine derivatives. Compounds demonstrated significant activity against various bacterial strains. The presence of the piperidine ring may enhance membrane permeability and facilitate cellular uptake, contributing to their efficacy.
Study 3: In Vivo Efficacy
In vivo studies involving animal models have shown that piperidine-containing compounds can exhibit anti-inflammatory effects. These findings support the hypothesis that the compound could be developed for therapeutic applications targeting inflammation-related disorders.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (3R)-configured 1-Piperidinecarboxylic acid derivatives with pyrazolo[3,4-d]pyrimidine substituents?
- Methodology : Utilize tert-butoxycarbonyl (Boc) protection on the piperidine nitrogen to preserve stereochemistry during coupling reactions. For the pyrazolo[3,4-d]pyrimidine core, employ a Pd-catalyzed Buchwald-Hartwig amination to introduce the 4-amino-3-bromo substituents . Post-synthesis, purify intermediates via silica gel chromatography (hexane/ethyl acetate gradients) and confirm enantiomeric purity using chiral HPLC with a cellulose-based column .
- Key Challenges : Bromine atom placement may require controlled halogenation conditions (e.g., NBS in DMF at 0°C) to avoid over-substitution .
Q. How can the stereochemical integrity of the (3R) configuration be validated experimentally?
- Analytical Approach : Perform X-ray crystallography on single crystals of intermediates (e.g., Boc-protected piperidine derivatives) to confirm spatial arrangement. For solution-phase analysis, use 2D NOESY NMR to detect spatial proximity between the piperidine C3 proton and adjacent substituents .
- Validation : Compare experimental optical rotation values with literature data for related (3R)-configured piperidine analogs .
Q. What are the recommended protocols for characterizing the compound’s purity and stability under storage conditions?
- Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by LC-MS to detect hydrolysis of the Boc group or bromine displacement .
- Handling : Store under inert gas (argon) at -20°C to prevent Boc deprotection or bromine-mediated reactivity .
Advanced Research Questions
Q. How does the 3-bromo substituent on the pyrazolo[3,4-d]pyrimidine scaffold influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Optimize conditions using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and aryl boronic acids in dioxane/water (3:1) at 80°C. Monitor reaction progress via TLC and isolate products via flash chromatography .
- Data Contradictions : Evidence shows bromine substituents in similar scaffolds can undergo unintended elimination under strong bases (e.g., DBU), necessitating pH-controlled conditions .
Q. What in silico strategies are effective for predicting the compound’s binding affinity to kinase targets?
- Computational Workflow : Perform molecular docking (AutoDock Vina) using the pyrazolo[3,4-d]pyrimidine core as a hinge-binding motif. Validate predictions with MD simulations (AMBER) to assess stability of hydrogen bonds with kinase active sites (e.g., ATP-binding pockets). Compare results with experimental IC₅₀ values from kinase inhibition assays .
- Limitations : The Boc group may sterically hinder binding; consider in silico deprotection to model the active pharmacophore .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Experimental Design : Synthesize analogs by replacing the 3-bromo group with -Cl, -I, or -CF₃ to evaluate halogen effects. Substitute the 4-amino group with methyl or cyclopropylamine to modulate solubility. Test analogs in kinase panels (e.g., EGFR, VEGFR2) and correlate results with logP and polar surface area calculations .
- Contradictions : Amino group substitutions may reduce cellular permeability despite improved target affinity, requiring balance in SAR optimization .
Critical Analysis of Evidence
- Synthesis : and provide validated protocols for Boc protection and halogenation but lack explicit data on enantiomeric excess for the (3R) configuration.
- Bioactivity : Computational models in and are predictive but require experimental validation using kinase assays.
- Contradictions : While bromine is reactive in cross-couplings ( ), its stability in aqueous conditions ( ) suggests pH-dependent behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
